molecular formula C7H16ClNO B13904007 [(2R)-azepan-2-yl]methanol;hydrochloride

[(2R)-azepan-2-yl]methanol;hydrochloride

Cat. No.: B13904007
M. Wt: 165.66 g/mol
InChI Key: VGRRDVSUABPMSM-OGFXRTJISA-N
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Description

[(2R)-azepan-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-azepan-2-yl]methanol;hydrochloride typically involves the reduction of azepan-2-one followed by the introduction of a methanol group. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method to improve yield and reduce production costs. This method can include the use of high-pressure hydrogenation techniques and continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R)-azepan-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azepan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert azepan-2-one back to [(2R)-azepan-2-yl]methanol using reducing agents like LiAlH4.

    Substitution: The hydroxyl group in [(2R)-azepan-2-yl]methanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, inert atmosphere.

    Substitution: SOCl2, PBr3, anhydrous conditions.

Major Products Formed

    Oxidation: Azepan-2-one.

    Reduction: [(2R)-azepan-2-yl]methanol.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

[(2R)-azepan-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-azepan-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.

Comparison with Similar Compounds

[(2R)-azepan-2-yl]methanol;hydrochloride can be compared with other similar compounds such as:

    (1S,2R)-(+)-Ephedrine hydrochloride: Both compounds contain a hydroxyl group and a nitrogen atom, but differ in their ring structures and functional groups.

    [(2R)-1,4-dibenzylpiperazin-2-yl]methanol;dihydrochloride: Similar in having a nitrogen-containing ring, but with different substituents and applications.

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2R)-azepan-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H/t7-;/m1./s1

InChI Key

VGRRDVSUABPMSM-OGFXRTJISA-N

Isomeric SMILES

C1CC[C@@H](NCC1)CO.Cl

Canonical SMILES

C1CCC(NCC1)CO.Cl

Origin of Product

United States

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